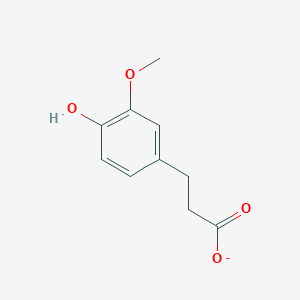

3-(4-Hydroxy-3-methoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C10H11O4- |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1 |

InChI Key |

BOLQJTPHPSDZHR-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)[O-])O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Antidiabetic Properties

Research indicates that 3-(4-hydroxy-3-methoxyphenyl)propanoate may exhibit antidiabetic effects. A study highlighted its role in improving metabolic homeostasis and glucose metabolism, which is crucial for managing diabetes. The compound was shown to enhance glucose uptake and insulin sensitivity in animal models, suggesting its potential as a dietary supplement for diabetes management .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which help combat oxidative stress linked to various chronic diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in functional foods aimed at reducing oxidative damage .

Anti-obesity Effects

In animal studies, this compound has been associated with anti-obesity effects. It activates specific receptors that promote lipid catabolism and improve hepatic steatosis, indicating its potential as a therapeutic agent for obesity-related conditions .

Muscle Health and Performance

Recent research has explored the effects of this compound on muscle function. In a study involving mice, administration of this compound improved grip strength and muscle endurance, suggesting its potential as a dietary supplement for enhancing athletic performance and muscle recovery . Key findings include:

| Parameter | Low Dose HMPA | High Dose HMPA |

|---|---|---|

| Grip Strength (absolute) | Increased | Increased |

| Grip Strength (relative) | Increased | Not significantly different |

| Blood Urea Nitrogen | Decreased | No effect |

| Myf5 Expression | Increased | No significant change |

Cognitive Function Enhancement

Emerging evidence suggests that this compound may improve cognitive functions. Its modulation of neuroinflammation pathways could play a role in enhancing memory and learning capabilities, making it a subject of interest in neuroprotective research .

Cosmetic Applications

The compound has also been investigated for its potential use in cosmetic formulations due to its anti-inflammatory properties. It can be included in skincare products aimed at reducing inflammation and promoting skin health .

Case Studies

- Muscle Function Study : A study published in June 2024 demonstrated that mice administered with varying doses of this compound showed significant improvements in muscle strength and metabolic parameters related to exercise performance .

- Antioxidant Efficacy : Another research effort evaluated the antioxidant capacity of the compound through various assays, confirming its effectiveness in reducing oxidative stress markers in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-hydroxy-3-methoxyphenyl)propanoate?

- Methodological Answer :

-

Esterification : Start with 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Monitor conversion using TLC or HPLC .

-

Multi-step synthesis : For derivatives, employ sulfonation or coupling techniques (e.g., reacting with sulfonyl chlorides or aryl halides under Pd-catalyzed cross-coupling) .

-

Key Considerations : Optimize solvent polarity (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) to minimize by-products.

Synthesis Step Reagents/Conditions Reference Esterification H₂SO₄, ethanol, reflux Sulfonamide coupling 4-chloro-3-methoxyphenylsulfonyl chloride, DCM, base

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the methoxy and hydroxy groups. For example, the aromatic proton splitting pattern at δ 6.7–7.1 ppm distinguishes substitution positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Derivatization (e.g., methyl ester formation) enhances ionization .

- Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .

Q. How should researchers address solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For chromatography, mix methanol with water (e.g., 70:30 v/v) to enhance retention .

- Stability : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to phenolic group sensitivity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine, amino groups) impact the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Br at the 3-position) to enhance electrophilicity for nucleophilic substitution reactions. Compare antimicrobial activity against E. coli and S. aureus using MIC assays .

- Mechanistic Insight : Use density functional theory (DFT) to model electronic effects of substituents on binding affinity to target enzymes (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in flexible side chains (e.g., propanoate ester rotation) .

- Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping proton signals in aromatic regions .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Validate with in vitro hepatocyte assays .

- Docking Simulations : Employ AutoDock Vina to model interactions with COX-2 or β-lactamase active sites, prioritizing analogs with hydrogen bonding to catalytic residues .

Q. What experimental designs optimize the pharmacological profile while minimizing off-target effects?

- Methodological Answer :

- Selective Functionalization : Introduce bulky groups (e.g., tert-butyl) at the 2-position to sterically hinder non-specific binding .

- Proteomic Profiling : Use affinity chromatography with immobilized derivatives to identify off-target proteins in cell lysates .

Q. How can researchers ensure reproducibility in biological assays for derivatives with marginal activity?

- Methodological Answer :

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Use Hill slope analysis to confirm sigmoidal behavior .

- Strict QC : Characterize compound purity (>95% by HPLC) and confirm batch-to-batch consistency via LC-MS .

Data Contradiction Analysis

- Example : Conflicting reports on ester hydrolysis rates under acidic vs. basic conditions.

- Resolution : Perform kinetic studies (pH 2–12) with UV-Vis monitoring. Hydrolysis is faster in basic media due to nucleophilic attack on the ester carbonyl, but steric hindrance from the methoxy group slows the reaction at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.